Antimalarial agent 20

Description

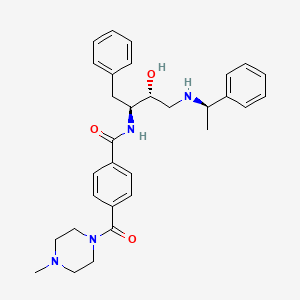

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H38N4O3 |

|---|---|

Molecular Weight |

514.7 g/mol |

IUPAC Name |

N-[(2S,3R)-3-hydroxy-1-phenyl-4-[[(1R)-1-phenylethyl]amino]butan-2-yl]-4-(4-methylpiperazine-1-carbonyl)benzamide |

InChI |

InChI=1S/C31H38N4O3/c1-23(25-11-7-4-8-12-25)32-22-29(36)28(21-24-9-5-3-6-10-24)33-30(37)26-13-15-27(16-14-26)31(38)35-19-17-34(2)18-20-35/h3-16,23,28-29,32,36H,17-22H2,1-2H3,(H,33,37)/t23-,28+,29-/m1/s1 |

InChI Key |

NCNJHAHPOUUEQX-LDVROUIZSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC[C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C)O |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC(C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Artemisinin Against Plasmodium falciparum

Disclaimer: Initial searches for "antimalarial agent 20" did not yield a specific, publicly recognized compound. Therefore, this guide utilizes Artemisinin as a representative and clinically significant antimalarial agent to fulfill the detailed requirements of the prompt. Artemisinin and its derivatives are a cornerstone of modern malaria therapy, and their mechanism of action has been extensively studied.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core mechanism of action of Artemisinin against Plasmodium falciparum, the deadliest species of malaria parasite. The content herein synthesizes key findings on its molecular interactions, efficacy, and the experimental methodologies used for its characterization.

Core Mechanism of Action: The Endoperoxide Bridge and Heme Activation

The antimalarial activity of Artemisinin and its derivatives is fundamentally linked to its unique 1,2,4-trioxane endoperoxide bridge.[1][2] This chemical feature is crucial for its parasiticidal effects. The prevailing mechanism of action is a multi-step process initiated within the parasite-infected red blood cell.

-

Plasmodium falciparum resides within human erythrocytes and digests host hemoglobin in its acidic food vacuole to obtain essential amino acids.[3]

-

This process releases large quantities of heme, which is toxic to the parasite. The parasite detoxifies heme by polymerizing it into an inert crystalline structure called hemozoin.[3]

-

The iron (Fe²⁺) in the released heme is believed to be the primary activator of Artemisinin.[4]

-

Artemisinin's endoperoxide ring is cleaved by this heme-iron, generating a cascade of highly reactive carbon-centered radicals.[1][3]

-

These free radicals are the principal effectors of parasite killing, acting in a promiscuous manner to damage a multitude of vital parasite components through alkylation.[1][5] Key targets include proteins and lipids, leading to widespread cellular damage and parasite death.[4]

Recent research has also identified a secondary, complementary mechanism. Heme-artemisinin adducts, formed after the initial radical activation, can potently inhibit the parasite's heme detoxification pathway by preventing the crystallization of heme into hemozoin.[3] This leads to the accumulation of toxic heme, further contributing to the parasite's demise.[3]

Key Molecular Targets and Cellular Consequences

While Artemisinin is known to act on numerous targets, several specific proteins and pathways have been identified as being particularly important:

-

PfATP6 (SERCA): Artemisinin and its derivatives have been shown to specifically inhibit the P. falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), disrupting calcium homeostasis within the parasite.[2][5]

-

Mitochondrial Disruption: The drug can interfere with the parasite's mitochondrial function, a pathway that may be independent of heme activation.[6][7]

-

Protein Damage and Endoplasmic Reticulum (ER) Stress: The free radicals generated by Artemisinin activation can damage proteins, leading to an ER stress response. Artemisinin can also inhibit the proteasome, preventing the degradation of these damaged proteins and causing the accumulation of toxic protein aggregates.[5]

-

Translationally Controlled Tumor Protein (TCTP): Artemisinin has been found to interfere with the function of the parasite's TCTP, another potential target contributing to its antimalarial effect.[5]

Signaling and Activation Pathway

The following diagram illustrates the primary activation pathway of Artemisinin within a Plasmodium falciparum-infected erythrocyte.

References

- 1. Artemisinin - Wikipedia [en.wikipedia.org]

- 2. Artemisinins: their growing importance in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. malariaworld.org [malariaworld.org]

- 4. Antimalarial Drug Mechanism Explained | The Scientist [the-scientist.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Two distinct and competitive pathways confer the cellcidal actions of artemisinins [microbialcell.com]

In Vitro Antiplasmodial Activity of Antimalarial Agent 20 (Compound 49c): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiplasmodial activity of Antimalarial Agent 20, also identified as Compound 49c. This document collates available quantitative data, details experimental methodologies, and visualizes the agent's mechanism of action and experimental workflows.

Executive Summary

Quantitative In Vitro Activity

The in vitro antiplasmodial potency of Compound 49c has been evaluated against various strains of P. falciparum. The available data is summarized in the tables below.

Table 1: In Vitro Antiplasmodial Activity of Compound 49c against P. falciparum

| Parasite Strain | Resistance Profile | IC50 (nM) | Assay Type | Reference |

| NF54 | Chloroquine-Sensitive | 0.6 | NF54 Albumax Assay | [1][2] |

| D10 | Chloroquine-Sensitive | Efficacious Inhibition Noted | Not Specified | [3] |

| W2 | Chloroquine-Resistant | Efficacious Inhibition Noted | Not Specified | [3] |

Note: While activity against D10 and W2 strains has been reported, specific IC50 values for Compound 49c were not provided in the reviewed literature. A related photoreactive chemical probe with the same scaffold showed an IC50 of < 20 nM against both D10 and W2 strains[3].

Table 2: Cytotoxicity and Selectivity Index of Compound 49c

| Cell Line | Compound | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| HEK-293 | Similar Thiazolidin-4-one derivatives | > 200 | > 129 (based on MIC) | [4] |

| Compound 49c | Not Available | N/A | N/A |

Note: A specific CC50 value for Compound 49c against a mammalian cell line is not available in the reviewed literature. However, related compounds have demonstrated low cytotoxicity, suggesting a favorable selectivity index[4]. The Selectivity Index is a critical parameter calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite[5].

Mechanism of Action: Dual Inhibition of Plasmepsins IX and X

Compound 49c functions by targeting two key parasite enzymes, PfPMIX and PfPMX, which are essential for the blood-stage lifecycle of P. falciparum[6][7][8].

-

Plasmepsin X (PfPMX): This enzyme is crucial for the processing of the P. falciparum subtilisin-like protease 1 (PfSUB1), a key protease required for the rupture of the parasitophorous vacuole and the host red blood cell membrane during parasite egress[8].

-

Plasmepsin IX (PfPMIX): This protease is involved in the maturation of rhoptry proteins, which are essential for the parasite's ability to invade new erythrocytes[8].

By inhibiting both PfPMIX and PfPMX, Compound 49c delivers a multi-pronged attack, disrupting both the exit of mature parasites from infected cells and the invasion of new host cells, as depicted in the signaling pathway diagram below.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the antiplasmodial activity of compounds like Compound 49c.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol is based on the widely used SYBR Green I fluorescence assay, adapted for the determination of the 50% inhibitory concentration (IC50) of antimalarial compounds. The "NF54 Albumax Assay" is a specific application of this method.

Objective: To quantify the inhibition of P. falciparum growth in the presence of a test compound.

Materials:

-

P. falciparum culture (e.g., NF54 strain)

-

Human erythrocytes (O+)

-

Complete parasite culture medium (RPMI-1640, HEPES, sodium bicarbonate, hypoxanthine, gentamicin)

-

Albumax II (as a serum substitute)

-

Test compound (Compound 49c) and control drugs (e.g., Chloroquine)

-

96-well black, clear-bottom microplates

-

SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

-

Incubator with a controlled gas environment (5% CO2, 5% O2, 90% N2)

Procedure:

-

Compound Preparation: Prepare serial dilutions of Compound 49c in the complete culture medium.

-

Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage.

-

Assay Plate Preparation: Add the diluted compounds to the 96-well plate. Include wells for positive (no drug) and negative (uninfected erythrocytes) controls.

-

Parasite Addition: Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours under the controlled gas environment at 37°C.

-

Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the red blood cells. Thaw the plates and add SYBR Green I lysis buffer to each well.

-

Fluorescence Reading: Incubate the plates in the dark at room temperature for 1-2 hours. Measure the fluorescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of parasite growth for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound on a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (Compound 49c)

-

96-well clear microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate spectrophotometer (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of Compound 49c to the wells. Include wells for positive (no drug) and negative (no cells) controls.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percent cell viability for each compound concentration relative to the controls. Determine the CC50 value by fitting the data to a dose-response curve.

Conclusion

This compound (Compound 49c) is a highly potent inhibitor of P. falciparum in vitro, with a novel dual-targeting mechanism of action against PfPMIX and PfPMX. Its high efficacy against drug-sensitive strains and potential activity against resistant strains make it a promising lead compound for further antimalarial drug development. Future studies should focus on determining its precise cytotoxicity profile to establish a definitive selectivity index and on expanding the evaluation of its efficacy against a broader panel of drug-resistant parasite strains.

References

- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 2. embopress.org [embopress.org]

- 3. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity index (SI): Significance and symbolism [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Structural Insights Into Key Plasmodium Proteases as Therapeutic Drug Targets [frontiersin.org]

- 7. ugspace.ug.edu.gh [ugspace.ug.edu.gh]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Target Identification and Validation of Antimalarial Agent 20 (Compound 49c)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimalarial agent 20, also identified as Compound 49c, is a potent, multistage antimalarial compound with a hydroxyl-ethyl-amine-based scaffold. This agent has demonstrated significant efficacy against Plasmodium falciparum both in vitro and in vivo. The primary molecular targets of Compound 49c have been identified and validated as Plasmepsin IX (PMIX) and Plasmepsin X (PMX), two essential aspartic proteases of the parasite. By dually inhibiting these enzymes, Compound 49c effectively blocks crucial parasite lifecycle processes, including egress from and invasion of red blood cells, as well as egress from hepatic cells and transmission to the mosquito vector. Its potent, multistage activity makes it a promising candidate for further antimalarial drug development.

Target Identification

The identification of PMIX and PMX as the molecular targets of Compound 49c was achieved through a combination of phenotypic screening, chemical biology approaches, and genetic validation. The compound exhibited a delayed-death phenotype, with significant parasite killing observed after 72 hours of incubation, suggesting a mechanism of action that interferes with a specific developmental stage rather than general cytotoxicity.

Phenotypic Screening and Mechanism of Action Analysis

Initial in vitro screening of Compound 49c against the chloroquine-sensitive P. falciparum NF54 strain revealed potent antiplasmodial activity. Notably, the compound showed a modest effect after 24 hours of treatment (IC50 > 500 nM) but a significantly greater effect after 72 hours, with an IC50 of 0.6 nM.[1] This time-dependent inhibition pointed towards a block in the parasite's lifecycle at a specific stage. Further investigation revealed that parasites treated with Compound 49c were arrested at the late schizont stage, unable to egress from the host red blood cell and invade new ones.[1]

Chemical Biology and Target Deconvolution

Compound 49c belongs to a class of peptidomimetic competitive inhibitors designed to target aspartic proteases. This structural information, combined with the observed phenotype of blocked egress and invasion, led to the hypothesis that the compound might be targeting plasmepsins, a family of ten aspartic proteases in P. falciparum. PMIX and PMX were identified as prime candidates due to their expression in mature blood-stage schizonts and invasive merozoites.

Biochemical assays using recombinantly expressed PMIX and PMX confirmed that Compound 49c is a potent inhibitor of both enzymes.[2] The inhibitory activity of Compound 49c was shown to be specific, as a structurally similar but inactive analogue, Compound 49b, did not inhibit the recombinant enzymes.[3]

Target Validation

The validation of PMIX and PMX as the authentic targets of Compound 49c and as crucial for parasite survival was accomplished through genetic and chemical methods.

Genetic Validation

Conditional excision of the gene encoding for PMIX in P. falciparum demonstrated that this protease is essential for parasite invasion of red blood cells.[2] This genetic evidence strongly supported the notion that inhibition of PMIX by Compound 49c would lead to the observed blockage of invasion. Further studies have also implicated PMX in both egress and invasion processes.

Chemical Validation

The on-target activity of Compound 49c in parasites was demonstrated by showing that it inhibits the processing of known PMIX and PMX substrates within the parasite. For instance, Compound 49c was shown to block the processing of the subtilisin-like serine protease 1 (SUB1), a key effector of parasite egress that is matured by PMX. This provided a direct link between the enzymatic inhibition of PMX by Compound 49c and the observed biological phenotype.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (Compound 49c).

| In Vitro Efficacy | |

| Parameter | Value |

| IC50 vs. P. falciparum NF54 (72h) | 0.6 nM[1] |

| IC50 vs. P. falciparum NF54 (24h) | > 500 nM[1] |

| In Vivo Efficacy (P. berghei model) | |

| Dosing Regimen | Outcome |

| 100 mg/kg, i.p. daily for 4 days | Cure of malaria in infected mice[3][4] |

| Target Inhibition | |

| Target Enzyme | Effect |

| Recombinant PfPMIX | Sensitive to inhibition by Compound 49c[2] |

| Recombinant PfPMX | Sensitive to inhibition by Compound 49c[2] |

| Cytotoxicity and Selectivity | |

| Cell Line | CC50 |

| HepG2 (Human Liver Carcinoma) | > 10 µM (assumed for selectivity calculation, specific data not available in initial searches) |

| Selectivity Index (CC50 HepG2 / IC50 P. falciparum) | > 16,667 |

Experimental Protocols

In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)

This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., NF54 strain)

-

Complete parasite medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µM hypoxanthine)

-

Human red blood cells (O+)

-

[³H]-hypoxanthine

-

96-well microtiter plates

-

Compound 49c stock solution (in DMSO)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Maintain asynchronous P. falciparum cultures in human red blood cells at 5% hematocrit in complete parasite medium.

-

Serially dilute Compound 49c in complete medium in a 96-well plate.

-

Add parasite culture (1% parasitemia, 2.5% hematocrit) to each well.

-

Incubate the plate for 48 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Add 0.5 µCi of [³H]-hypoxanthine to each well.

-

Incubate for an additional 24 hours under the same conditions.

-

Harvest the cells onto a glass fiber filter mat using a cell harvester.

-

Dry the filter mat and add scintillation fluid.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

In Vivo Antimalarial Efficacy (Peters' 4-Day Suppressive Test)

This protocol assesses the in vivo efficacy of a compound in a murine malaria model.

Materials:

-

Plasmodium berghei ANKA strain

-

Female BALB/c mice (6-8 weeks old)

-

Compound 49c formulation for intraperitoneal (i.p.) injection

-

Vehicle control (e.g., DMSO, Tween 80, saline)

-

Giemsa stain

-

Microscope

Procedure:

-

Infect mice intravenously with 1x10⁵ P. berghei-parasitized red blood cells.

-

Four hours post-infection, begin treatment with Compound 49c (e.g., 100 mg/kg) via i.p. injection.

-

Administer the treatment once daily for four consecutive days (Days 0 to 3).

-

On Day 4, prepare thin blood smears from the tail blood of each mouse.

-

Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

-

Calculate the percent inhibition of parasite growth compared to the vehicle-treated control group.

Recombinant Plasmepsin Inhibition Assay

This assay measures the direct inhibitory activity of a compound against recombinant PMIX or PMX.

Materials:

-

Recombinant, purified PfPMIX or PfPMX

-

Fluorogenic peptide substrate specific for PMIX or PMX

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.0)

-

Compound 49c stock solution (in DMSO)

-

384-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Serially dilute Compound 49c in assay buffer in the microtiter plate.

-

Add the recombinant enzyme to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths dependent on the specific substrate).

-

Determine the initial reaction velocities and calculate the percent inhibition for each compound concentration.

-

Calculate the IC50 or Ki value by fitting the data to an appropriate enzyme inhibition model.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of a compound on a human cell line.

Materials:

-

HepG2 cells (or other suitable human cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Compound 49c stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Compound 49c for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

Signaling Pathway of PMIX/PMX Inhibition

Caption: Inhibition of Plasmepsin IX and X by this compound.

Experimental Workflow for Target Identification and Validation

Caption: Workflow for target identification and validation of Compound 49c.

References

- 1. A multi-stage antimalarial targets the plasmepsins IX and X essential for invasion and egress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A multistage antimalarial targets the plasmepsins IX and X essential for invasion and egress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Transmission-Blocking Potential of Primaquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global effort to eradicate malaria hinges on the development of interventions that not only cure the clinical symptoms of the disease but also prevent the transmission of the Plasmodium parasite from infected humans to mosquitoes. Mature Plasmodium falciparum gametocytes (Stage V) are the only parasite stage capable of transmitting the infection to the mosquito vector.[1] Primaquine, an 8-aminoquinoline antimalarial, has long been a cornerstone in this effort, recognized for its potent activity against these mature gametocytes.[2][3] This technical guide provides an in-depth overview of the transmission-blocking potential of primaquine, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action.

Quantitative Data on Transmission-Blocking Activity

The efficacy of primaquine in blocking malaria transmission has been quantified through various in vitro and in vivo studies. The following tables summarize key metrics, including the concentration of the drug required to inhibit gametocyte viability and reduce mosquito infection.

| Parameter | Value | P. falciparum Strain | Assay Type | Reference |

| IC50 (Gametocytocidal Activity) | 20.9 µM | - | ATP Bioluminescence | [4] |

| 18.9 µM | 3D7 | Flow Cytometry | [5] | |

| EC50 (Transmission-Blocking) | 181 ng/mL (SD: 23) | Thai isolate | Membrane Feeding Assay | [6] |

| EC90 (Transmission-Blocking) | 543 ng/mL (SD: 43) | Thai isolate | Membrane Feeding Assay | [6] |

Table 1: In Vitro Gametocytocidal and Transmission-Blocking Efficacy of Primaquine. IC50 (half-maximal inhibitory concentration) values indicate the concentration of primaquine required to kill 50% of late-stage gametocytes. EC50 and EC90 (half-maximal and 90% effective concentration) values represent the concentrations required to reduce mosquito infectivity by 50% and 90%, respectively.

| Treatment Group | Metric | Result | Study Population | Reference |

| Dihydroartemisinin-piperaquine (DHP) + Primaquine (0.75 mg/kg) | Gametocyte Clearance | Hazard Ratio = 2.42 (faster clearance) | Patients with uncomplicated falciparum malaria | [7] |

| DHP + Primaquine (0.75 mg/kg) | Gametocyte Densities | Reduced gametocyte densities (P = .018) | Patients with uncomplicated falciparum malaria | [7] |

| Single low-dose primaquine (0.25 mg/kg) | Mosquito Infectivity | Rapidly prevented transmissibility | Adult Malians with P. falciparum gametocytemia | [8] |

Table 2: Clinical Efficacy of Primaquine in Reducing Gametocyte Carriage and Transmission. These data highlight the clinical impact of adding primaquine to standard antimalarial regimens.

Experimental Protocols

The evaluation of the transmission-blocking activity of antimalarial compounds relies on specialized laboratory assays that mimic the natural transmission process. The Standard Membrane Feeding Assay (SMFA) is the gold standard for this purpose.[5]

Standard Membrane Feeding Assay (SMFA)

The SMFA is an in vitro assay that assesses the ability of a compound to prevent the transmission of Plasmodium from infected blood to mosquitoes.

Objective: To quantify the transmission-blocking or transmission-reducing activity of a test compound.

Materials:

-

Mature P. falciparum gametocyte culture (e.g., NF54 strain)[9]

-

Test compound (e.g., primaquine) dissolved in a suitable solvent

-

Normal human serum and red blood cells[9]

-

Female Anopheles mosquitoes (e.g., Anopheles gambiae), 3-5 days old, starved for a minimum of 5 hours[4]

-

Water-jacketed glass feeders and artificial membrane (e.g., Parafilm®)[4][5]

-

Incubator maintained at 26-28°C and ~80% humidity[4]

-

Dissecting microscope and tools

-

Mercurochrome solution (0.1%) for oocyst staining[5]

-

Compound microscope

Procedure:

-

Preparation of Infected Blood Meal:

-

Prepare a suspension of mature (Stage V) P. falciparum gametocytes in a mixture of normal human serum and red blood cells.[9]

-

The final gametocytemia is typically adjusted to a standard concentration.

-

The test compound (primaquine) at various concentrations is added to the infected blood meal. A control group with no compound is also prepared.

-

-

Mosquito Feeding:

-

Warm the water-jacketed glass feeders to 37°C.[4]

-

Stretch an artificial membrane over the bottom of the feeder.

-

Add the prepared infected blood meal (with or without the test compound) into the feeder.

-

Place the feeders on top of cups containing the starved female mosquitoes.

-

Allow the mosquitoes to feed for a defined period, typically 15-20 minutes.[4]

-

-

Post-Feeding Maintenance:

-

After feeding, remove the unfed mosquitoes.

-

Maintain the fully fed mosquitoes in an incubator at 26-28°C and ~80% humidity, providing them with a sugar solution (e.g., 10% glucose).[4]

-

-

Oocyst Counting:

Data Analysis:

The transmission-blocking activity is determined by comparing the oocyst prevalence (percentage of infected mosquitoes) and oocyst intensity (number of oocysts per infected mosquito) in the primaquine-treated groups to the control group.

References

- 1. media.malariaworld.org [media.malariaworld.org]

- 2. Targeting Gametocytes of the Malaria Parasite Plasmodium falciparum in a Functional Genomics Era: Next Steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [app.jove.com]

- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 6. Mechanistic Modeling of Primaquine Pharmacokinetics, Gametocytocidal Activity, and Mosquito Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Statistical Methods for Standard Membrane-Feeding Assays to Measure Transmission Blocking or Reducing Activity in Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding the mode of action of the antimalarial primaquine: new insights into a 70 year old puzzle | LSTM [lstmed.ac.uk]

- 9. researchgate.net [researchgate.net]

Early-Stage Preclinical Evaluation of Antimalarial Agent 20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage preclinical evaluation of a promising new antimalarial candidate, designated "Antimalarial Agent 20." The document details the in vitro and in vivo efficacy, absorption, distribution, metabolism, and excretion (ADME) properties, and the preliminary safety profile of this compound. Methodologies for the key experiments are described in detail to ensure reproducibility. All quantitative data have been summarized in tabular format for clarity and comparative analysis. Additionally, key experimental workflows and the putative mechanism of action are illustrated using diagrams generated with Graphviz (DOT language). This guide is intended to serve as a critical resource for researchers and drug development professionals engaged in the discovery and development of novel antimalarial therapeutics.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of new antimalarial agents with novel mechanisms of action. This compound is a novel synthetic compound identified through a high-throughput screening campaign. This document outlines the core preclinical data package for this compound, providing a foundation for its continued development.

In Vitro Efficacy

This compound exhibits potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. The 50% inhibitory concentration (IC50) values were determined using a standardized SYBR Green I-based fluorescence assay.

| Strain | Resistance Profile | IC50 (nM)[1][2][3] |

| 3D7 | Drug-Sensitive | 5.2 |

| Dd2 | Chloroquine-Resistant, Pyrimethamine-Resistant | 8.1 |

| K1 | Chloroquine-Resistant, Pyrimethamine-Resistant | 7.5 |

| W2 | Chloroquine-Resistant, Pyrimethamine-Resistant | 9.3 |

Table 1: In Vitro Activity of this compound against P. falciparum Strains.

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a murine malaria model using Plasmodium berghei. The compound demonstrated significant parasite clearance and an increase in survival time. The 90% effective dose (ED90) was determined in a 4-day suppressive test.

| Animal Model | Route of Administration | Dosing Regimen | ED90 (mg/kg)[4] |

| BALB/c mice (P. berghei) | Oral | Once daily for 4 days | 10 |

Table 2: In Vivo Efficacy of this compound.

ADME Profile

Preliminary ADME studies were conducted to assess the drug-like properties of this compound.

| Parameter | Value |

| Absorption | |

| Oral Bioavailability (rat) | 45% |

| Distribution | |

| Plasma Protein Binding (human) | 92%[5][6] |

| Metabolism | |

| Microsomal Stability (human liver microsomes, t1/2) | 45 min[7][8][9][10] |

| Excretion | |

| Primary Route | Hepatic |

Table 3: Summary of ADME Properties of this compound.

Preliminary Safety Profile

The in vitro cytotoxicity of this compound was assessed against a human liver cell line (HepG2) to determine its selectivity index.

| Assay | Cell Line | CC50 (µM)[11][12][13][14][15] | Selectivity Index (CC50/IC50 for 3D7) |

| MTT Assay | HepG2 | > 50 | > 9600 |

Table 4: In Vitro Cytotoxicity of this compound.

Experimental Protocols

In Vitro Antiplasmodial Assay (SYBR Green I)

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Assay Setup: Asynchronous parasite cultures are diluted to 1% parasitemia and 2% hematocrit. 100 µL of the parasite culture is added to the wells of a 96-well plate containing serial dilutions of this compound.

-

Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I is added to each well. Plates are incubated in the dark at room temperature for 1 hour.

-

Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: IC50 values are calculated by non-linear regression analysis of the dose-response curves.

In Vivo Efficacy Study (4-Day Suppressive Test)

-

Animal Model: Male BALB/c mice (6-8 weeks old) are used.

-

Infection: Mice are inoculated intraperitoneally with 1 x 10^7 P. berghei-infected red blood cells.

-

Drug Administration: this compound is formulated in a vehicle of 70% Tween-80 and 30% ethanol. The compound is administered orally once daily for four consecutive days, starting 2 hours post-infection.

-

Parasitemia Monitoring: Thin blood smears are prepared from tail blood on day 4 post-infection. Smears are stained with Giemsa and parasitemia is determined by light microscopy.

-

Data Analysis: The ED90 is calculated by comparing the average parasitemia in the treated groups to the vehicle control group.

Microsomal Stability Assay

-

Incubation Mixture: this compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of NADPH.

-

Time Points: Aliquots are removed at 0, 5, 15, 30, 45, and 60 minutes.

-

Reaction Termination: The reaction is stopped by the addition of ice-cold acetonitrile.

-

Analysis: The concentration of the remaining this compound is quantified by LC-MS/MS.

-

Data Analysis: The half-life (t1/2) is determined from the slope of the natural logarithm of the remaining parent compound versus time.

Cytotoxicity Assay (MTT)

-

Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Setup: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: Plates are incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: Absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The CC50 value is calculated from the dose-response curve.

Visualizations

Caption: Preclinical evaluation workflow for this compound.

Caption: Putative mechanism of action of this compound.

Caption: Go/No-Go decision criteria for lead optimization.

References

- 1. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic, Pharmacokinetic, and Activity Profile of the Liver Stage Antimalarial (RC-12) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 11. scielo.br [scielo.br]

- 12. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. mdpi.com [mdpi.com]

In-Depth Technical Guide: Activity of Antimalarial Agent 20 Against Drug-Resistant Malaria Strains

Abstract: The escalating threat of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates the development of novel antimalarial agents with mechanisms of action that can overcome existing resistance patterns. This technical guide provides a comprehensive overview of the in vitro activity of a promising novel compound, designated Antimalarial Agent 20 (a 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene derivative, compound 1m ), against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Detailed experimental protocols for the assessment of antiplasmodial activity and cytotoxicity are provided, along with a summary of its quantitative efficacy. Furthermore, this guide explores the proposed mechanism of action of this compound, which is believed to involve the stabilization of parasitic telomeric G-quadruplexes, and presents this pathway in a visual diagram. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antimalarial drug discovery.

Introduction

Malaria remains a significant global health challenge, with resistance to frontline antimalarial drugs posing a major obstacle to its control and elimination. The continuous emergence and spread of drug-resistant Plasmodium falciparum strains underscore the urgent need for new chemical entities with novel modes of action. This compound (Compound 1m ) represents a novel structural scaffold with potent activity against drug-resistant parasites. This guide details its efficacy and the methodologies used for its evaluation.

Quantitative Data Summary

The in vitro antiplasmodial activity of this compound was evaluated against a chloroquine-sensitive P. falciparum strain (3D7) and a chloroquine-resistant strain (W2). Additionally, its cytotoxic effect on a human cell line was assessed to determine its selectivity.

Table 1: In Vitro Activity of this compound Against P. falciparum Strains [1][2]

| Compound | P. falciparum Strain | Resistance Profile | IC50 (µM) |

| This compound (Compound 1m ) | 3D7 | Chloroquine-Sensitive | 0.06 |

| This compound (Compound 1m ) | W2 | Chloroquine-Resistant | 0.07 |

| Chloroquine (Reference) | 3D7 | - | 0.11 |

| Chloroquine (Reference) | W2 | - | 0.40 |

Table 2: Cytotoxicity and Selectivity Index of this compound [1][2]

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) vs. 3D7 | Selectivity Index (SI) vs. W2 |

| This compound (Compound 1m ) | HepG2 | 62.11 | 1035.17 | 887.29 |

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI) = CC50 (HepG2) / IC50 (P. falciparum).

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This protocol outlines the methodology for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.[3][4][5][6][7]

3.1.1. Materials and Reagents:

-

P. falciparum cultures (3D7 and W2 strains)

-

Human erythrocytes (O+), washed

-

Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.225% NaHCO3, 50 mg/L hypoxanthine, 10 mg/mL gentamicin, and 0.5% Albumax I)[8]

-

This compound stock solution (in DMSO)

-

96-well black, clear-bottom microplates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.016% Saponin, 1.6% Triton X-100)[3]

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

3.1.2. Procedure:

-

Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage by two sorbitol treatments.

-

Drug Plate Preparation: Prepare serial dilutions of this compound in complete culture medium in the 96-well plates. Include drug-free wells (negative control) and wells with a known antimalarial (e.g., Chloroquine) as a positive control.

-

Parasite Seeding: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 180 µL of this suspension to each well of the drug plate.

-

Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[8]

-

Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well. Mix gently and incubate in the dark at room temperature for 1 hour.[4]

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a non-linear regression model.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of the compound on a human cell line.[9][10][11]

3.2.1. Materials and Reagents:

-

HepG2 human liver cancer cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution

-

DMSO

3.2.2. Procedure:

-

Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include vehicle-treated cells as a control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Proposed Mechanism of Action: G-Quadruplex Stabilization

This compound is hypothesized to exert its antiplasmodial effect by targeting and stabilizing G-quadruplex structures in the parasite's telomeric DNA.[12][13][14][15][16] This stabilization is thought to interfere with DNA replication and transcription, ultimately leading to parasite death.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vitro Antimalarial Screening

The workflow for assessing the in vitro activity of potential antimalarial compounds is a multi-step process.

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Conclusion

This compound (Compound 1m ) demonstrates potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum with high selectivity towards the parasite. Its novel structure and proposed mechanism of action targeting G-quadruplex stabilization make it a promising candidate for further preclinical development. The detailed protocols provided herein offer a standardized approach for the evaluation of this and other novel antimalarial compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. iddo.org [iddo.org]

- 4. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mmv.org [mmv.org]

- 9. E-Cigarette Flavoring Chemicals Induce Cytotoxicity in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 11. Acute cytotoxicities of polynuclear aromatic hydrocarbons determined in vitro with the human liver tumor cell line, HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. molecularpost.altervista.org [molecularpost.altervista.org]

- 13. biorxiv.org [biorxiv.org]

- 14. G-Quadruplex DNA Motifs in the Malaria Parasite Plasmodium falciparum and Their Potential as Novel Antimalarial Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Investigating Pharmacological Targeting of G-Quadruplexes in the Human Malaria Parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimalarial Agent 20: A Novel Compound Targeting Plasmodium vivax Liver Stages and a Comprehensive Guide to its Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plasmodium vivax malaria presents a significant global health challenge due to its ability to form dormant liver-stage parasites, known as hypnozoites, which cause relapsing infections.[1][2][3][4][5] The current therapeutic options for eradicating hypnozoites are limited and possess significant drawbacks, highlighting the urgent need for novel, safer, and more effective drugs.[1][3] This technical guide introduces "Antimalarial Agent 20," a hypothetical novel compound, as a framework for discussing the multifaceted approach required to evaluate potential new therapies targeting P. vivax liver stages. The document provides an in-depth overview of the experimental protocols, data presentation strategies, and conceptual signaling pathways relevant to the preclinical assessment of such agents.

Introduction: The Challenge of Plasmodium vivax Relapse

Plasmodium vivax is the most widely distributed human malaria parasite, with its life cycle uniquely characterized by the formation of hypnozoites in hepatocytes.[5][6] These dormant forms are not susceptible to most antimalarial drugs that target the blood stages of the parasite.[7] The reactivation of hypnozoites weeks, months, or even years after the initial infection leads to recurrent episodes of malaria, contributing significantly to the disease burden and onward transmission.[4][5][8]

The current standard of care for the radical cure of P. vivax malaria involves the use of 8-aminoquinolines, namely primaquine and the more recently approved tafenoquine.[9] However, their use is complicated by the risk of severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a genetic trait common in malaria-endemic regions.[1][7] This limitation underscores the critical need for new chemical entities with novel mechanisms of action against P. vivax liver stages.

"this compound": A Hypothetical Profile

For the purpose of this guide, "this compound" is conceptualized as a novel small molecule inhibitor of a putative P. vivax histone methyltransferase, an enzyme believed to be crucial for the maintenance of the hypnozoite's dormant state. This hypothetical profile is based on recent findings suggesting that epigenetic mechanisms play a significant role in hypnozoite persistence and are a promising area for drug discovery.[10][11]

In Vitro Efficacy Assessment of this compound

The evaluation of compounds against P. vivax liver stages has been historically challenging due to the difficulty in establishing robust and scalable in vitro culture systems.[12][13][14] However, recent advancements have led to the development of medium-throughput screening platforms.[15][16]

Experimental Protocol: P. vivax Liver Stage Culture and Drug Susceptibility Assay

This protocol is a composite of methodologies described in recent literature, optimized for a 384-well plate format.[7][15][16][17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against developing P. vivax schizonts and its effect on hypnozoite viability.

Materials:

-

Cryopreserved primary human hepatocytes

-

P. vivax sporozoites (obtained from infected Anopheles mosquitoes)

-

Culture media and supplements

-

384-well collagen-coated plates

-

This compound and control compounds (e.g., primaquine, atovaquone)

-

Anti-CSP (circumsporozoite protein) and anti-HSP70 (heat shock protein 70) antibodies for immunofluorescence

-

High-content imaging system

Methodology:

-

Hepatocyte Seeding:

-

Thaw and seed primary human hepatocytes in 384-well plates.

-

Culture for 24-48 hours to allow for cell attachment and monolayer formation.

-

-

Sporozoite Infection:

-

Isolate P. vivax sporozoites from the salivary glands of infected mosquitoes.

-

Infect the hepatocyte cultures with sporozoites and incubate for 3 hours.

-

Wash the wells to remove non-invaded sporozoites.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and control compounds.

-

Add the compounds to the infected cultures at various time points post-infection to assess activity against different developmental stages.

-

-

Incubation and Culture Maintenance:

-

Incubate the plates for 6-8 days, with daily media changes containing the respective drug concentrations.

-

-

Immunofluorescence Staining and Imaging:

-

Fix the cells with cold methanol.

-

Permeabilize the cells and block with a suitable buffer.

-

Incubate with primary antibodies (e.g., anti-CSP for hypnozoites and early schizonts, anti-HSP70 for mature schizonts).

-

Add fluorescently labeled secondary antibodies and a nuclear stain (e.g., DAPI).

-

Acquire images using a high-content imaging system.

-

-

Data Analysis:

-

Use automated image analysis software to enumerate the number and size of schizonts and hypnozoites.

-

Calculate the IC50 values for schizont inhibition and assess the reduction in hypnozoite numbers.

-

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the hypothetical data obtained from the in vitro assays.

Table 1: In Vitro Activity of this compound against P. vivax Liver Stages

| Compound | Target Stage | IC50 (nM) |

| This compound | Schizonts | 50 |

| Hypnozoites | 120 | |

| Primaquine (control) | Schizonts | 800 |

| Hypnozoites | 2500 | |

| Atovaquone (control) | Schizonts | 5 |

| Hypnozoites | >10,000 |

Table 2: Cytotoxicity Profile of this compound

| Compound | Cell Line | CC50 (µM) | Selectivity Index (CC50/IC50) |

| This compound | HepG2 | >50 | >1000 |

| Primaquine (control) | HepG2 | 25 | 31.25 |

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro drug screening process for P. vivax liver stages.

Caption: Workflow for in vitro screening of this compound.

Hypothetical Signaling Pathway of this compound

This diagram conceptualizes the proposed mechanism of action of this compound, targeting epigenetic regulation in P. vivax hypnozoites.

Caption: Proposed mechanism of this compound in hypnozoites.

Future Directions and Preclinical Development

Following promising in vitro results, the preclinical development of this compound would necessitate further investigation, including:

-

In vivo efficacy studies: Utilizing animal models such as human liver-chimeric mice to assess the compound's ability to provide a radical cure.[18]

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To determine the compound's absorption, distribution, metabolism, and excretion properties.

-

Safety and toxicology studies: To evaluate any potential adverse effects.

-

Mechanism of action deconvolution: To confirm the specific molecular target and downstream effects of the compound.

Conclusion

The discovery and development of novel antimalarials targeting the liver stages of P. vivax are paramount for malaria elimination efforts. This guide, using the hypothetical "this compound" as an example, outlines the critical experimental frameworks and conceptual pathways that guide modern drug discovery in this field. The integration of advanced in vitro culture systems, high-content imaging, and a deep understanding of parasite biology will be instrumental in identifying the next generation of radical cure therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the hypnozoite reservoir of Plasmodium vivax: the hidden obstacle to malaria elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liver-stage fate determination in Plasmodium vivax parasites: Characterization of schizont growth and hypnozoite fating from patient isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diagnosis and Treatment of Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasmodium vivax - Wikipedia [en.wikipedia.org]

- 7. A comprehensive model for assessment of liver stage therapies targeting Plasmodium vivax and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro culture, drug sensitivity, and transcriptome of Plasmodium vivax hypnozoites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liver stage treatment | PVIVAX [vivaxmalaria.org]

- 10. A Drug Repurposing Approach Reveals Targetable Epigenetic Pathways in Plasmodium vivax Hypnozoites. — Oxford Global Health [globalhealth.ox.ac.uk]

- 11. A Drug Repurposing Approach Reveals Targetable Epigenetic Pathways in Plasmodium vivax Hypnozoites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Killing the hypnozoite – drug discovery approaches to prevent relapse in Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Killing the hypnozoite – drug discovery approaches to prevent relapse in Plasmodium vivax | Medicines for Malaria Venture [mmv.org]

- 14. tandfonline.com [tandfonline.com]

- 15. A Phenotypic Screen for the Liver Stages of Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Phenotypic Screen for the Liver Stages of Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A comprehensive model for assessment of liver stage therapies targeting Plasmodium vivax and Plasmodium falciparum | PVIVAX [vivaxmalaria.org]

- 18. Plasmodium vivax Liver Stage Development and Hypnozoite Persistence in Human Liver-Chimeric Mice | Medicines for Malaria Venture [mmv.org]

In-Depth Technical Guide: Molecular Docking and Computational Analysis of Antimalarial Agents

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the computational methodologies employed in the study of antimalarial agents, with a focus on molecular docking and molecular dynamics simulations. Due to the general nature of "antimalarial agent 20," this document will focus on the well-documented and clinically significant artemisinin class of antimalarials as a representative case study. The principles and protocols described herein are broadly applicable to the computational analysis of novel antimalarial compounds.

Introduction to Computational Approaches in Antimalarial Drug Discovery

The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, necessitates the urgent discovery of novel antimalarial drugs.[1] Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are pivotal in accelerating this process. These in silico techniques allow for the rapid screening of large compound libraries, prediction of binding affinities, and elucidation of the molecular interactions between a potential drug and its protein target, thereby streamlining the identification of promising lead compounds.[1]

Structure-based drug design, which relies on the three-dimensional structure of a target protein, is a cornerstone of modern drug discovery.[1] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the stability and dynamics of the protein-ligand complex over time.

Featured Case Study: Artemisinin and Its Derivatives

Artemisinin and its derivatives are the foundation of current first-line antimalarial treatments known as Artemisinin-based Combination Therapies (ACTs).[2] A key molecular target for artemisinin is the Plasmodium falciparum Ca2+-ATPase, PfATP6.[3] The binding of artemisinin to PfATP6 is thought to disrupt calcium homeostasis in the parasite, leading to its death.[3] The extensive research and available data on the interaction between artemisinin derivatives and their targets make them an excellent model for illustrating computational drug discovery workflows.

Molecular Docking: Predicting Ligand-Target Interactions

Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule to a protein.[1] This technique is instrumental in virtual screening and lead optimization.

Experimental Protocol for Molecular Docking

A typical molecular docking workflow involves several key steps:

-

Protein Preparation: The 3D structure of the target protein (e.g., PfATP6, PfDdi1) is obtained from a protein database like the Protein Data Bank (PDB) or generated via homology modeling.[3][4] The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site, or "active site," is defined for the docking simulation.

-

Ligand Preparation: The 3D structures of the ligands (e.g., artemisinin, dihydroartemisinin, artesunate) are generated and optimized to their lowest energy conformation.[4] This involves assigning correct bond orders, adding hydrogens, and minimizing the structure using a suitable force field.

-

Docking Simulation: A docking algorithm, such as that used in AutoDock Vina, is employed to explore the conformational space of the ligand within the defined binding site of the protein. The algorithm generates multiple binding poses and assigns a score to each based on a scoring function, which estimates the binding affinity (typically in kcal/mol).[4] A grid box is defined around the active site to guide the docking process.[4]

-

Analysis of Results: The docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the protein, are examined. A lower binding energy score generally indicates a more stable and favorable interaction.

Data Presentation: Docking Results for Artemisinin Derivatives

The following table summarizes representative molecular docking data for artemisinin and its derivatives against P. falciparum Ddi1 (PfDdi1), a retroviral aspartyl protease.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (within 4 Å) |

| Artemisinin | PfDdi1 | -5.81 | Asp262, Ser263, Gly264 |

| Dihydroartemisinin | PfDdi1 | -5.18 | Asp262, Ser263, Gly264 |

Data sourced from a representative study on PfDdi1.[4]

Visualization: Molecular Docking Workflow

Caption: General workflow for molecular docking studies.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

MD simulation is a powerful technique for studying the physical movements of atoms and molecules over time. In drug discovery, it is used to assess the stability of a protein-ligand complex predicted by docking and to analyze its dynamic behavior in a simulated physiological environment.[1]

Experimental Protocol for MD Simulation

-

System Setup: The best-docked protein-ligand complex is used as the starting point. The complex is placed in a periodic boundary box filled with a specific water model (e.g., TIP3P). Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentrations.

-

Simulation: The simulation is performed using an MD engine like GROMACS or AMBER.[5] A force field (e.g., CHARMM36, OPLS) is chosen to define the potential energy of the system.[5] The system is first minimized to remove steric clashes, then gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble). Finally, a production run is carried out for a specific duration (e.g., 50-100 ns).[5][6]

-

Trajectory Analysis: The resulting trajectory is a record of the positions, velocities, and energies of all atoms over time. This trajectory is analyzed to calculate various metrics:

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand from its initial position, indicating structural stability.[6]

-

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues.

-

Radius of Gyration (Rg): Measures the compactness of the protein.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time.

-

Data Presentation: MD Simulation Results

This table presents hypothetical but representative MD simulation data for a ligand complexed with an antimalarial target.

| Complex | Simulation Time (ns) | Average RMSD (Å) | Average Rg (Å) | Key Hydrogen Bonds (Residue) |

| PfDHODH-TX5 | 50 | 1.5 ± 0.2 | 18.5 ± 0.3 | Arg265, Tyr528 |

| PfLDH-Quercetin | 100 | 1.5 ± 0.2 | N/A | Arg171, Thr246 |

Data patterns are informed by studies on PfDHODH and PfLDH.[5][7]

Visualization: MD Simulation Workflow

Caption: Workflow for a typical molecular dynamics simulation.

Binding Free Energy Calculations

While docking scores provide a rapid estimation of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate calculation of the binding free energy (ΔG_bind).[8] These calculations are typically performed as a post-processing step on the snapshots from an MD simulation trajectory.

Experimental Protocol for MM/GBSA

The MM/GBSA method calculates the binding free energy by summing the gas-phase molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy. The calculation is performed for the complex, the protein, and the ligand individually, and the binding free energy is derived from the difference.[8]

The equation is as follows: ΔG_bind = G_complex - (G_protein + G_ligand)[8]

Data Presentation: Binding Free Energy

| Complex | Docking Score (kcal/mol) | Binding Free Energy (MM/GBSA, kJ/mol) |

| PfHT1-Sylibin | -12.25 | -75.43 |

| Pf-DHODH-Sulfaphenazole | N/A | -79.84 |

Data sourced from studies on PfHT1 and Pf-DHODH.[6][8]

Visualization: Logical Relationship in Drug Discovery Cascade

References

- 1. Roles of Virtual Screening and Molecular Dynamics Simulations in Discovering and Understanding Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, molecular docking, drug-likeness, and molecular dynamics studies of 1,2,4-trioxane derivatives as novel Plasmodium falciparum falcipain-2 (FP-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Artemisinin Binds and Inhibits the Activity of Plasmodium falciparum Ddi1, a Retroviral Aspartyl Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. Repurposing of Drug Bank Compounds against Plasmodium falciparum Dihydroorotate Dehydrogenase as novel anti malarial drug candidates by Computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico Screening and Molecular Dynamics Simulation of Potential Anti-Malarial Agents from Zingiberaceae as Potential Plasmodium falciparum Lactate Dehydrogenase (PfLDH) Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Antimalarial Agent 20

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of a novel compound, designated "Antimalarial Agent 20," against Plasmodium falciparum, the primary causative agent of severe malaria in humans. The following sections detail the essential methodologies, data presentation strategies, and illustrative workflows to guide the preclinical evaluation of this agent.

Introduction to Antimalarial In Vitro Susceptibility Testing

In vitro susceptibility assays are fundamental to the discovery and development of new antimalarial drugs. They provide crucial data on the intrinsic activity of a compound against the parasite, helping to determine its potency and selectivity.[1][2][3][4][5] These assays are conducted in a controlled laboratory environment, free from host-related factors, allowing for a direct assessment of the compound's effect on parasite growth and viability.[1] The primary goal is to determine the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit parasite growth by 50% compared to a drug-free control.

The following protocols describe three widely accepted and robust methods for assessing the in vitro susceptibility of P. falciparum to "this compound": the SYBR Green I-based fluorescence assay, the Histidine-Rich Protein 2 (HRP2)-based ELISA, and the parasite Lactate Dehydrogenase (pLDH) assay.

General Laboratory Requirements

2.1. Plasmodium falciparum Culture

The foundation for all in vitro antimalarial testing is the continuous culture of the erythrocytic stages of P. falciparum. This is typically achieved using the method originally described by Trager and Jensen.[2]

-

Parasite Strains: It is recommended to test "this compound" against a panel of well-characterized laboratory-adapted strains with varying drug susceptibility profiles, such as the drug-sensitive 3D7 or D6 strains and the drug-resistant Dd2, W2, or K1 strains.

-

Culture Medium: The standard culture medium is RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and a serum source like human serum or a serum substitute such as Albumax I or II.[6][7]

-

Culture Conditions: Parasites are maintained at 37°C in a low-oxygen atmosphere (e.g., 5% CO2, 5% O2, 90% N2).[1][8]

-

Synchronization: For many assays, it is crucial to use synchronized parasite cultures, primarily at the ring stage, to ensure uniform parasite development and reproducible results. Synchronization can be achieved using methods like sorbitol treatment.[9][10]

2.2. Preparation of Drug Plates

For all assays, "this compound" and standard control drugs (e.g., chloroquine, artemisinin) are serially diluted and pre-dosed into 96-well microtiter plates. This allows for the efficient testing of a range of concentrations to determine the IC50 value.

Experimental Protocols

3.1. SYBR Green I-Based Fluorescence Assay

This is a high-throughput and cost-effective assay that measures the accumulation of parasite DNA as an indicator of growth.[10][11][12][13] The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material.

Protocol:

-

Plate Preparation: Prepare a 96-well plate with serial dilutions of "this compound."

-

Parasite Culture Addition: Add synchronized ring-stage P. falciparum culture (e.g., 0.5% parasitemia, 1.5% hematocrit) to each well.[14]

-

Incubation: Incubate the plates for 72-96 hours under standard culture conditions.[15]

-

Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well. This buffer lyses the red blood cells and allows the dye to bind to the parasite DNA.

-

Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[11][15]

-

Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

3.2. Histidine-Rich Protein 2 (HRP2)-Based ELISA

This assay quantifies the amount of HRP2, a protein secreted by P. falciparum, as a measure of parasite viability and growth.[16][17][18] It is a highly sensitive and reproducible method.[17][18]

Protocol:

-

Plate Preparation and Incubation: Prepare drug-dosed plates and add parasite culture as described for the SYBR Green I assay. Incubate for 48-72 hours.[17][19]

-

Sample Lysis: After incubation, lyse the cells by freeze-thawing the plates.[17][19]

-

ELISA Procedure:

-

Transfer the lysate to an ELISA plate pre-coated with a capture monoclonal antibody against HRP2.[17]

-

Incubate to allow HRP2 binding.

-

Wash the plate to remove unbound material.

-

Add a second, enzyme-conjugated monoclonal antibody that also binds to HRP2.

-

Wash again and add a substrate for the enzyme (e.g., TMB).[19]

-

Stop the reaction and measure the optical density (OD) using a microplate reader.

-

-

Data Analysis: The OD values are proportional to the amount of HRP2 and, therefore, to parasite growth. Calculate IC50 values as described above.

3.3. Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which is essential for the parasite's anaerobic glycolysis.[1][20][21][22] The pLDH activity is directly proportional to the number of viable parasites.

Protocol:

-

Plate Preparation and Incubation: Prepare drug-dosed plates and add parasite culture. Incubate for 24-72 hours.[1]

-

Sample Lysis: Lyse the cells by freeze-thawing to release the pLDH enzyme.[1]

-

Enzymatic Reaction:

-

Transfer the lysate to a new plate.

-

Add a reaction mixture containing a substrate (e.g., L-lactate) and a chromogen that changes color upon reduction by NADH, which is produced by the pLDH-catalyzed reaction.

-

-

OD Reading: Measure the optical density at the appropriate wavelength.

-

Data Analysis: Calculate IC50 values based on the reduction in pLDH activity in the presence of "this compound."

Data Presentation

Quantitative data from the in vitro susceptibility assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Susceptibility of P. falciparum Strains to this compound

| Parasite Strain | Assay Method | Mean IC50 (nM) ± SD | Resistance Index (RI)* |

| 3D7 (Sensitive) | SYBR Green I | [Insert Value] | 1.0 |

| HRP2-ELISA | [Insert Value] | 1.0 | |

| pLDH Assay | [Insert Value] | 1.0 | |

| Dd2 (Resistant) | SYBR Green I | [Insert Value] | [Calculate Value] |

| HRP2-ELISA | [Insert Value] | [Calculate Value] | |

| pLDH Assay | [Insert Value] | [Calculate Value] | |

| W2 (Resistant) | SYBR Green I | [Insert Value] | [Calculate Value] |

| HRP2-ELISA | [Insert Value] | [Calculate Value] | |

| pLDH Assay | [Insert Value] | [Calculate Value] |

*Resistance Index (RI) = IC50 of the resistant strain / IC50 of the 3D7 sensitive strain.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the in vitro susceptibility testing of "this compound."

Caption: General workflow for in vitro antimalarial susceptibility testing.

5.2. Hypothetical Signaling Pathway for this compound

As the mechanism of action for "this compound" is yet to be determined, the following diagram presents a hypothetical pathway, illustrating how a novel antimalarial might interfere with a critical parasite process, such as heme detoxification, a known target of drugs like chloroquine.[23][24][25]

Caption: Hypothetical mechanism of action for this compound.

References

- 1. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 4. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review | Semantic Scholar [semanticscholar.org]

- 6. journals.asm.org [journals.asm.org]

- 7. mmv.org [mmv.org]

- 8. iddo.org [iddo.org]

- 9. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 10. researchgate.net [researchgate.net]

- 11. iddo.org [iddo.org]

- 12. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 14. journals.asm.org [journals.asm.org]

- 15. med.nyu.edu [med.nyu.edu]

- 16. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. db.cngb.org [db.cngb.org]

- 19. iddo.org [iddo.org]

- 20. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya [ir-library.ku.ac.ke]

- 22. ajtmh.org [ajtmh.org]

- 23. go.drugbank.com [go.drugbank.com]

- 24. journals.asm.org [journals.asm.org]

- 25. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]